1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid
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Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid, also known as Fmoc-L-Hyp-OH, is a chemical compound used in the field of biochemistry and organic chemistry. It is an amino acid derivative that is commonly used in the synthesis of peptides and proteins. The compound is known for its unique properties that make it an essential tool in scientific research.
Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This protection is vital in the synthesis of complex molecules, such as nucleic acid fragments, where the Fmoc group can be conveniently removed without affecting other sensitive groups in the molecule (Gioeli & Chattopadhyaya, 1982).
Synthesis of N-Substituted Hydroxamic Acids
The N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines serve as precursors for the synthesis of N-substituted hydroxamic acids, a class of compounds with diverse structural possibilities and potential applications in drug development (Mellor & Chan, 1997).
Amide Linkage in Peptide Synthesis
The Fmoc group has been applied in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. This approach facilitates the efficient assembly of peptides and peptide-like structures, highlighting the versatility of the Fmoc strategy in peptide synthesis (Gregar & Gervay-Hague, 2004).
Solid-Phase Peptide Synthesis
Fmoc amino acids are foundational in solid-phase peptide synthesis, enabling the construction of biologically active peptides and small proteins. The method's flexibility allows for the synthesis under a variety of conditions, showcasing the Fmoc group's utility in bioorganic chemistry (Fields & Noble, 2009).
Structural Studies and Material Fabrication
Recent studies have explored the structural and supramolecular features of Fmoc-amino acids, providing insights into their applications in material science, including hydrogelators and biomaterials. Understanding these interactions helps in designing novel materials with specific properties (Bojarska et al., 2020).
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-18-10-5-11-22(19(18)20(24)25)21(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19,23H,5,10-12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKWEZNKYQXOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid |
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